5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
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Overview
Description
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a benzylidene group containing chloro, hydroxy, and methoxy functionalities
Preparation Methods
The synthesis of 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. One common method involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-imino-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure and reactivity make it suitable for use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes .
Comparison with Similar Compounds
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one: This compound has similar structural features but differs in the substitution pattern on the thiazolidinone ring.
5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: Another derivative with variations in the benzylidene group, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its reactivity and applications.
Properties
Molecular Formula |
C11H9ClN2O3S |
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Molecular Weight |
284.72g/mol |
IUPAC Name |
(5Z)-2-amino-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C11H9ClN2O3S/c1-17-7-3-5(2-6(12)9(7)15)4-8-10(16)14-11(13)18-8/h2-4,15H,1H3,(H2,13,14,16)/b8-4- |
InChI Key |
JTHXKWOVBNJPJE-YWEYNIOJSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Cl)O |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)Cl)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Cl)O |
solubility |
9.6 [ug/mL] |
Origin of Product |
United States |
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